

# 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone molecular structure and weight

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## Compound of Interest

Compound Name: 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

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## An In-depth Technical Guide to 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of **1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone**, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Molecular Structure and Identifiers

**1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone** is a substituted acetophenone. The structure features a benzene ring substituted with a benzyloxy group, a nitro group, and a bromoacetyl group.

- IUPAC Name: **1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone**
- Synonyms: 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone, 2-Bromo-4'-benzyloxy-3'-nitroacetophenone, Formoterol Bromide[1][2]
- CAS Number: 43229-01-2[1][3][4]
- Molecular Formula: C<sub>15</sub>H<sub>12</sub>BrNO<sub>4</sub>[1][3][4]
- SMILES: BrCC(=O)C1=CC=C(OCC2=CC=CC=C2)C(=O)=C1[3]

## Physicochemical Properties

The quantitative physicochemical properties of **1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone** are summarized in the table below. This compound typically presents as a pale yellow to cream-colored crystalline powder.<sup>[5][6]</sup> It is soluble in methylene chloride, sparingly soluble in ethyl acetate, and insoluble in water.<sup>[5][6]</sup>

Property	Value
Molecular Weight	350.16 g/mol <sup>[1][6]</sup>
Melting Point	135-137 °C <sup>[5][6]</sup>
Boiling Point	465.2 °C at 760 mmHg <sup>[1][5]</sup>
Density	1.517 g/cm <sup>3</sup> <sup>[5]</sup>

## Applications in Drug Development

**1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone** is a crucial intermediate in the synthesis of Arformoterol.<sup>[2][5]</sup> Arformoterol is the (R,R)-enantiomer of formoterol, a long-acting beta-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD).<sup>[5]</sup> The compound serves as a precursor in the formation of chiral intermediates leading to the final active pharmaceutical ingredient.

## Experimental Protocols

### Synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

This protocol describes the alpha-bromination of 4-benzyloxy-3-nitroacetophenone to yield the target compound.

Materials:

- 4-Benzyloxy-3-nitroacetophenone
- Chloroform (CHCl<sub>3</sub>)

- Bromine (Br<sub>2</sub>)
- Benzene
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Rotary evaporator
- Filtration apparatus

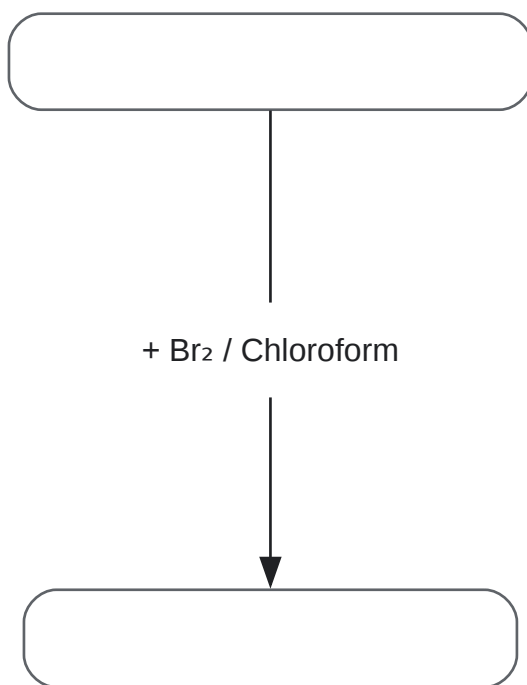
#### Procedure:

- Dissolve 5.4 g of 4-benzyloxy-3-nitroacetophenone in 60 ml of chloroform in a round-bottom flask equipped with a stirrer.
- Prepare a solution of 3.2 g of bromine in 5 ml of chloroform.
- While stirring the solution of the acetophenone, add the bromine solution dropwise.
- After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.
- Concentrate the reaction product under reduced pressure using a rotary evaporator.
- Wash the resulting crystalline residue with 20 ml of benzene.
- Dry the product to obtain 5.5 g of 4-benzyloxy-3-nitro- $\alpha$ -bromoacetophenone (**1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone**).

## Visualizations

### Synthetic Pathway

The following diagram illustrates the synthesis of **1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone** from its precursor, 4-benzyloxy-3-nitroacetophenone.



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Caption: Synthesis of **1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone**.

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## References

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